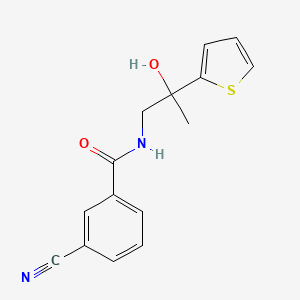

3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Scientific Research Applications

Chemical Synthesis and Rearrangement

A study by Yokoyama, Hatanaka, and Sakamoto (1985) explored the condensation of cyano and hydroxy acrylamide derivatives with benzoic acid, leading to products that undergo O,N and N,N double rearrangement. This process highlights the reactivity of cyano and hydroxy groups in complex chemical transformations, which is relevant for understanding the chemical behavior of compounds like 3-cyano-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).

Antimicrobial Applications

Talupur, Satheesh, and Chandrasekhar (2021) conducted synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, demonstrating their potential as antimicrobial agents. This suggests that structurally similar compounds, such as this compound, could also have antimicrobial properties or applications in drug design (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Materials Science and Polymer Chemistry

Research by Trejo-Machin et al. (2017) on the use of phloretic acid for the enhancement of reactivity towards benzoxazine ring formation indicates the potential of using functional groups present in compounds like this compound for developing new materials with specific thermal and mechanical properties. This application is particularly relevant in the context of renewable materials and green chemistry (Acerina Trejo-Machin, P. Verge, Laura Puchot, R. Quintana, 2017).

Corrosion Inhibition

Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives on corrosion inhibition, highlighting the importance of cyano and hydroxy functional groups in such applications. Although not directly related to this compound, this study suggests potential research avenues for investigating the compound's utility in protecting metals against corrosion (Ahmed Abu-Rayyan, B. A. Al Jahdaly, H. AlSalem, Nahlah A. Alhadhrami, Amira K. Hajri, A. Bukhari, Mohamed.M. Waly, A. Salem, 2022).

Mechanism of Action

Target of Action

It is suggested that the compound may interact with a number of lipophilic amino acids .

Mode of Action

It is known that the compound has a high binding energy, suggesting a strong interaction with its target

Biochemical Pathways

Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties, affecting various biological and physiological functions .

Result of Action

It is suggested that the compound may have potential as a 5-lox inhibitor , which could have implications for its use in treating conditions related to inflammation and immune response.

properties

IUPAC Name |

3-cyano-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-15(19,13-6-3-7-20-13)10-17-14(18)12-5-2-4-11(8-12)9-16/h2-8,19H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUUCXZOJRGVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)

![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)

![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)